MBP146-78

概要

説明

MBP146-78は、環状グアノシン一リン酸(cGMP)依存性タンパク質キナーゼの強力かつ選択的な阻害剤です。 トキソプラズマ・ゴンディータキゾイトやその他の寄生虫の複製を阻害する上で著しい有効性を示しています 。この化合物は主に、寄生虫感染症への影響と治療の可能性を研究するための科学研究で使用されています。

2. 製法

合成経路と反応条件: this compoundの合成は、コアピロール構造の調製から始まる複数の手順を伴います。主な手順には以下が含まれます。

- 縮合反応によるピロール環の形成。

- 置換反応によるフルオロフェニル基の導入。

- 求核置換反応によるピペリジン部分の付加。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

- 収率と純度を最大化する反応条件の最適化。

- 一貫した製品品質を確保するための高効率反応器と精製システムの使用。

- 規制基準を満たすための厳格な品質管理対策の実施 。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of MBP146-78 involves multiple steps, starting with the preparation of the core pyrrole structure. The key steps include:

- Formation of the pyrrole ring through a condensation reaction.

- Introduction of the fluorophenyl group via a substitution reaction.

- Addition of the piperidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Optimization of reaction conditions to maximize yield and purity.

- Use of high-efficiency reactors and purification systems to ensure consistent product quality.

- Implementation of stringent quality control measures to meet regulatory standards .

化学反応の分析

Core Reactions

-

Pyrrole Ring Formation : The synthesis begins with a condensation reaction to form the pyrrole ring, a critical structural component.

-

Fluorophenyl Substitution : A substitution reaction introduces the 4-fluorophenyl group, enhancing selectivity and potency.

-

Piperidine Moiety Addition : A nucleophilic substitution reaction incorporates the 1-methylpiperidin-4-yl group, contributing to the compound’s binding affinity for PKG.

Industrial-Scale Optimization

-

Reaction Conditions : Reaction parameters (e.g., temperature, solvent choice) are optimized to maximize yield and purity.

-

Purification : High-efficiency reactors and chromatography systems ensure consistent product quality .

Chemical Stability and Solubility

-

Solubility : this compound is reported as slightly soluble in DMSO and ethanol . This property influences its bioavailability and experimental handling.

-

Stability : Long-term storage at -20°C is recommended, with a shelf life of ≥2 years under these conditions .

Potential Reactions Based on Functional Groups

While direct data on this compound’s reactivity is scarce, its functional groups suggest susceptibility to:

-

Electrophilic Substitution : The pyridine and pyrrole rings may undergo electrophilic substitution under acidic conditions.

-

Nucleophilic Attack : The fluorophenyl group’s electron-withdrawing nature may modulate reactivity in nucleophilic substitution reactions.

Research Gaps and Limitations

The provided sources lack explicit data on oxidation, reduction, or degradation pathways for this compound. Further studies are needed to characterize its reactivity under physiological or experimental conditions.

科学的研究の応用

Chemistry

MBP146-78 serves as a valuable tool compound for studying the inhibition of cGMP-dependent protein kinases. Its unique properties allow researchers to explore the biochemical pathways influenced by PKG inhibition.

Biology

The compound has been extensively investigated for its effects on parasitic infections, particularly on Toxoplasma gondii. Studies have demonstrated that this compound effectively inhibits the replication of tachyzoites, making it a potential candidate for treating parasitic diseases .

Medicine

In the medical field, this compound is being explored for its therapeutic potential against parasitic diseases. Its selective inhibition of PKG suggests that it may have fewer side effects compared to other treatments, as it shows low toxicity to host cells while effectively targeting parasites.

Case Study 1: Inhibition of Toxoplasma gondii

A study highlighted that this compound significantly reduced intracellular calcium spikes in T. gondii tachyzoites when treated with estradiol and progesterone. This indicates that the compound's inhibition of PKG plays a crucial role in modulating calcium signaling pathways in parasites .

Case Study 2: Therapeutic Potential

Research has indicated that this compound could be developed into a therapeutic agent for treating parasitic infections due to its reversible suppression of lytic growth in parasites. Its selectivity and potency position it favorably compared to other antiparasitic agents currently in use.

作用機序

MBP146-78は、cGMP依存性タンパク質キナーゼを選択的に阻害することで効果を発揮します。これらのキナーゼの阻害は、寄生生物の生存と複製に不可欠なシグナル伝達経路を阻害します。 この化合物はキナーゼの活性部位を標的にし、下流基質のリン酸化を阻害し、最終的に寄生虫の増殖を抑制します 。

類似化合物:

- プロパルギット

- クロサンテル

- クロタミトン

- プラジクアンテル

比較: this compoundは、cGMP依存性タンパク質キナーゼ阻害剤として、その高い選択性と効力においてユニークです。類似の化合物と比較して、トキソプラズマ・ゴンディやその他の寄生虫の複製を阻害する上で優れた有効性を示しています。 溶解性寄生虫の増殖を可逆的に抑制することと、宿主細胞に対する毒性が低いことから、治療薬としての可能性がさらに強調されています 。

類似化合物との比較

- Propargite

- Closantel

- Crotamiton

- Praziquantel

Comparison: MBP146-78 is unique in its high selectivity and potency as a cGMP dependent protein kinase inhibitor. Compared to similar compounds, it has shown superior efficacy in inhibiting the replication of Toxoplasma gondii and other parasites. Its reversible suppression of lytic parasite growth and low toxicity to host cells further highlight its potential as a therapeutic agent .

生物活性

MBP146-78, a compound with the CAS number 188343-77-3, is primarily recognized for its potent and selective inhibition of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKG). This characteristic positions it as a significant agent in the study of various biological processes, particularly concerning parasitic infections such as Toxoplasma gondii.

Overview of this compound

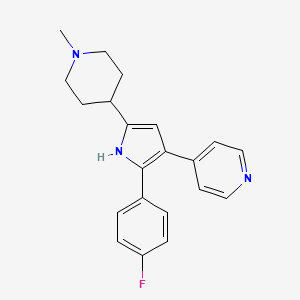

Chemical Structure and Properties:

- IUPAC Name: 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine

- Molecular Formula: C19H22FN3

- Molecular Weight: 303.40 g/mol

This compound operates by specifically targeting PKG, inhibiting its activity through binding at the enzyme's active site. This inhibition disrupts several key biochemical pathways that rely on PKG, including those involved in cell growth, differentiation, and signal transduction.

Biochemical Pathways Affected

- Signal Transduction: Disruption in the signaling pathways that regulate cellular responses.

- Cell Growth and Differentiation: Inhibition of processes essential for cellular proliferation and specialization.

Biological Activity Against Toxoplasma gondii

Research has demonstrated that this compound exhibits significant efficacy in inhibiting the replication of Toxoplasma gondii tachyzoites. This is particularly relevant given the parasite's impact on human health, especially in immunocompromised individuals.

Case Study: Inhibition of T. gondii

In a controlled study, this compound was shown to:

- Reduce tachyzoite replication rates significantly.

- Exhibit low toxicity to host cells while effectively suppressing parasite growth.

The compound's ability to reversibly inhibit lytic growth further highlights its potential as a therapeutic agent against parasitic infections.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Efficacy Against T. gondii | Toxicity to Host Cells |

|---|---|---|---|

| This compound | cGMP-dependent PKG inhibitor | High | Low |

| Propargite | Mite growth regulator | Moderate | Moderate |

| Closantel | Antiparasitic agent | Moderate | Moderate |

| Praziquantel | Anthelmintic action | High | Low |

This compound stands out for its high selectivity and potency compared to other compounds within its class.

Research Applications

The compound has broad applications across various fields:

- Chemistry: Utilized as a tool compound for studying cGMP-dependent protein kinases.

- Biology: Investigated for its effects on parasitic infections.

- Medicine: Explored for potential therapeutic applications in treating parasitic diseases.

- Industry: Used in developing new antiparasitic agents and kinase inhibitors.

特性

IUPAC Name |

4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWNFHXBUDPAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333333 | |

| Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188343-77-3 | |

| Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。